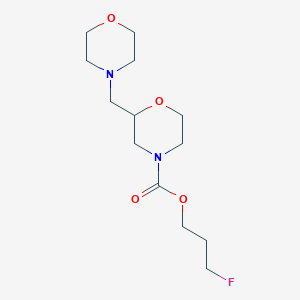![molecular formula C9H14N2O2S3 B7092859 3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane](/img/structure/B7092859.png)
3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane typically involves the reaction of 2,4-dimethyl-1,3-thiazole with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with 1,3-thiazinane to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents and reagents is optimized to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Corresponding substituted thiazole derivatives.
Scientific Research Applications
3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Shares the thiazole ring but lacks the sulfonyl and thiazinane groups.
Thiazole: The parent compound of the thiazole family, with a simpler structure.
1,3-Thiazinane: Contains the thiazinane ring but lacks the thiazole and sulfonyl groups.
Uniqueness
3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane is unique due to the presence of both the thiazole and thiazinane rings, as well as the sulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S3/c1-7-9(15-8(2)10-7)16(12,13)11-4-3-5-14-6-11/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMLPCNADYWYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N2CCCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate](/img/structure/B7092794.png)
![2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7092800.png)

![1-[4-(1-Ethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-2,2-dimethoxyethanone](/img/structure/B7092816.png)
![N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide](/img/structure/B7092824.png)
![5-(2-Chloro-5-fluorophenyl)sulfonyl-7-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7092826.png)
![5-(4-Chloro-2-methoxyphenyl)sulfonyl-7-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7092828.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine](/img/structure/B7092836.png)

![4-chloro-2-fluoro-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B7092858.png)
